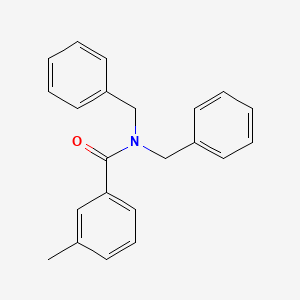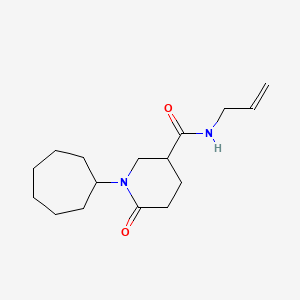![molecular formula C22H29FN4O B6049537 1-[3-[4-(2-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-2-(1-methylpyrrol-3-yl)ethanone](/img/structure/B6049537.png)
1-[3-[4-(2-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-2-(1-methylpyrrol-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-[4-(2-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-2-(1-methylpyrrol-3-yl)ethanone is a complex organic compound that features a piperazine and piperidine ring structure, along with a fluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[4-(2-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-2-(1-methylpyrrol-3-yl)ethanone typically involves multiple steps, starting with the preparation of the piperazine and piperidine intermediates. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation steps .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions precisely .
化学反応の分析
Types of Reactions
1-[3-[4-(2-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-2-(1-methylpyrrol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
1-[3-[4-(2-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-2-(1-methylpyrrol-3-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-[3-[4-(2-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-2-(1-methylpyrrol-3-yl)ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various signaling pathways .
類似化合物との比較
Similar Compounds
1-(4-Fluorophenyl)piperazine: Shares the fluorophenyl group and piperazine ring.
4-(2-Fluorophenyl)piperidin-4-yl-methanone: Contains a similar piperidine structure
Uniqueness
1-[3-[4-(2-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-2-(1-methylpyrrol-3-yl)ethanone is unique due to its combination of piperazine, piperidine, and pyrrole rings, along with the fluorophenyl group.
特性
IUPAC Name |
1-[3-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]-2-(1-methylpyrrol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN4O/c1-24-10-8-18(16-24)15-22(28)27-9-4-5-19(17-27)25-11-13-26(14-12-25)21-7-3-2-6-20(21)23/h2-3,6-8,10,16,19H,4-5,9,11-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVXQNLENYWVSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)CC(=O)N2CCCC(C2)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide](/img/structure/B6049458.png)
![1-[(4-bromophenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B6049459.png)

![6-(3-ethyl-4-methyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B6049470.png)
![ethyl 3-benzyl-1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-3-piperidinecarboxylate](/img/structure/B6049472.png)
![4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6049478.png)
![2-[4-[(1-ethyl-1H-indol-3-yl)methyl]-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6049495.png)
![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-(2-methoxyphenyl)-N-methylethanamine](/img/structure/B6049503.png)
![5-(NAPHTHALEN-2-YL)-2-(PIPERIDIN-1-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE](/img/structure/B6049513.png)
![1-[N-(tert-butoxycarbonyl)-L-phenylalanyl]piperidine-4-carboxylic acid](/img/structure/B6049517.png)

![1-Tert-butyl-4-[[[4-(dimethylamino)-5-methylpyrimidin-2-yl]amino]methyl]pyrrolidin-2-one](/img/structure/B6049549.png)
![4-({4-[4-(aminocarbonyl)phenyl]-1-phthalazinyl}amino)-N-methylbenzamide](/img/structure/B6049551.png)
![5-(3,4-dimethoxyphenyl)-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1,2,4-triazin-3-amine](/img/structure/B6049554.png)
